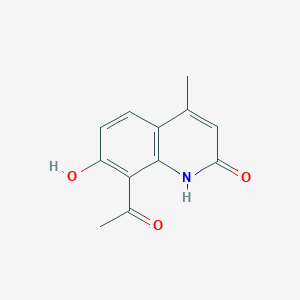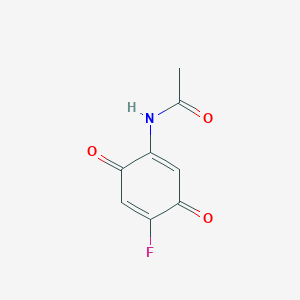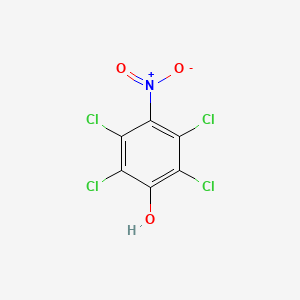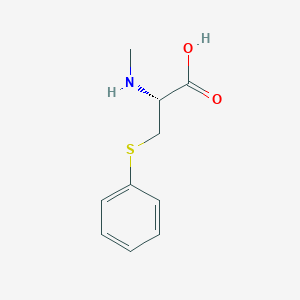
N-Acetyl-3-(phenylthio)alanine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Acetyl-S-phenyl-L-cysteine is a compound with the molecular formula C11H13NO3S and a molecular weight of 239.29 g/mol . It is an S-phenyl derivative of N-acetyl-L-cysteine and is commonly used as a biomarker to assess benzene exposure . This compound is found in human urine and is a metabolite of benzene .
Preparation Methods
Synthetic Routes and Reaction Conditions: N-Acetyl-S-phenyl-L-cysteine can be synthesized through the acylation of L-cysteine with an acylating agent such as N-acylbenzotriazole . The reaction typically involves the use of solvents like ethanol and requires specific reaction conditions to ensure the formation of the desired product .
Industrial Production Methods: Industrial production of N-Acetyl-S-phenyl-L-cysteine involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes the use of high-pressure liquid chromatography (HPLC) for purification and quality control .
Chemical Reactions Analysis
Types of Reactions: N-Acetyl-S-phenyl-L-cysteine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The conditions for these reactions vary depending on the desired product and the specific reaction pathway .
Major Products Formed: The major products formed from these reactions include various derivatives of N-Acetyl-S-phenyl-L-cysteine, which can be used for further chemical analysis and applications .
Scientific Research Applications
N-Acetyl-S-phenyl-L-cysteine has a wide range of scientific research applications. It is used as a biomarker for benzene exposure in toxicology studies . In chemistry, it is used as a reference standard for analytical methods such as HPLC and gas chromatography . In biology and medicine, it is studied for its potential antioxidant properties and its role in cellular redox balance . Additionally, it has applications in the pharmaceutical industry for the development of drugs and therapeutic agents .
Mechanism of Action
The mechanism of action of N-Acetyl-S-phenyl-L-cysteine involves its role as an antioxidant. It stimulates the synthesis of glutathione, a crucial antioxidant in the body, and enhances the activity of glutathione-S-transferase . This compound also scavenges free radicals and inhibits the activation of NF-kB, reducing the production of pro-inflammatory cytokines .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to N-Acetyl-S-phenyl-L-cysteine include N-acetyl-L-cysteine, S-phenylmercapturic acid, and other S-substituted N-acetyl-L-cysteine derivatives .
Uniqueness: N-Acetyl-S-phenyl-L-cysteine is unique due to its specific structure, which allows it to act as a biomarker for benzene exposure . Its ability to stimulate glutathione synthesis and scavenge free radicals also sets it apart from other similar compounds .
Properties
Molecular Formula |
C10H13NO2S |
|---|---|
Molecular Weight |
211.28 g/mol |
IUPAC Name |
(2R)-2-(methylamino)-3-phenylsulfanylpropanoic acid |
InChI |
InChI=1S/C10H13NO2S/c1-11-9(10(12)13)7-14-8-5-3-2-4-6-8/h2-6,9,11H,7H2,1H3,(H,12,13)/t9-/m0/s1 |
InChI Key |
LTBUKAZTCAKADZ-VIFPVBQESA-N |
Isomeric SMILES |
CN[C@@H](CSC1=CC=CC=C1)C(=O)O |
Canonical SMILES |
CNC(CSC1=CC=CC=C1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


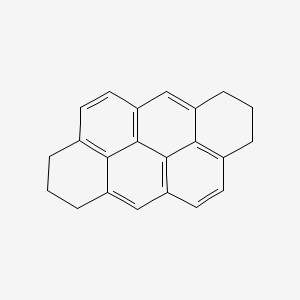
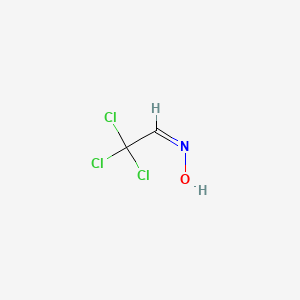
![4,5-Dihydro-[1,2,4]oxadiazolo[4,3-a]quinoxalin-1-one](/img/structure/B13820300.png)
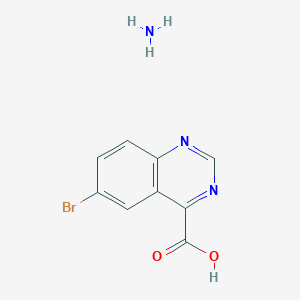
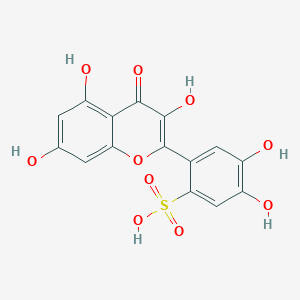
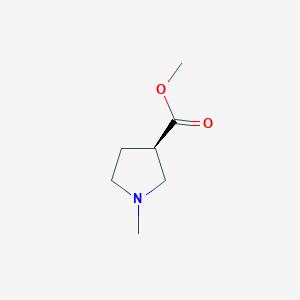
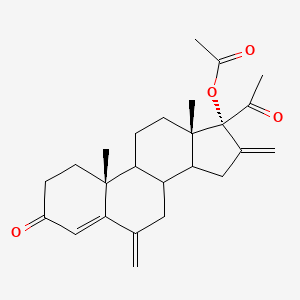
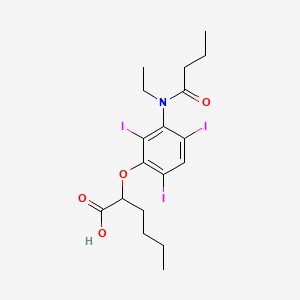
![N'-{(E)-[1-(3-chlorophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}-2-phenylacetohydrazide](/img/structure/B13820349.png)
